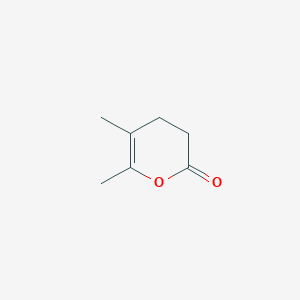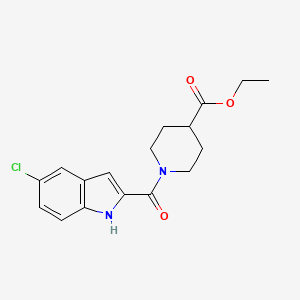
ethyl 1-(5-chloro-1H-indole-2-carbonyl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(5-chloro-1H-indole-2-carbonyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a piperidine ring attached to an indole moiety, which is further substituted with a chloro group and an ethyl ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(5-chloro-1H-indole-2-carbonyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Chlorination: The indole core is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chlorinated indole.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Ethyl 1-(5-chloro-1H-indole-2-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.
Major Products Formed
科学研究应用
Ethyl 1-(5-chloro-1H-indole-2-carbonyl)piperidine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing new drugs with potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: It serves as a probe to study biological pathways and molecular interactions involving indole derivatives.
Chemical Biology: The compound is utilized in chemical biology to investigate the mechanisms of action of indole-based compounds and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
作用机制
The mechanism of action of ethyl 1-(5-chloro-1H-indole-2-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions . The chloro group and piperidine ring may enhance the binding affinity and specificity of the compound for its targets . The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
Ethyl 5-chloroindole-2-carboxylate: A similar compound with a simpler structure, lacking the piperidine ring.
1-(5-Chloro-1H-indole-2-carbonyl)piperidine: A related compound without the ethyl ester group.
5-Chloro-1H-indole-2-carboxylic acid: The parent compound without the piperidine and ethyl ester groups.
Uniqueness
Ethyl 1-(5-chloro-1H-indole-2-carbonyl)piperidine-4-carboxylate is unique due to its combination of the indole core, chloro substitution, piperidine ring, and ethyl ester group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
属性
CAS 编号 |
902042-21-1 |
|---|---|
分子式 |
C17H19ClN2O3 |
分子量 |
334.8 g/mol |
IUPAC 名称 |
ethyl 1-(5-chloro-1H-indole-2-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C17H19ClN2O3/c1-2-23-17(22)11-5-7-20(8-6-11)16(21)15-10-12-9-13(18)3-4-14(12)19-15/h3-4,9-11,19H,2,5-8H2,1H3 |
InChI 键 |
IPNAWYQXFHDFLG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
溶解度 |
19 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


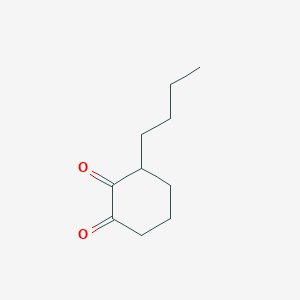
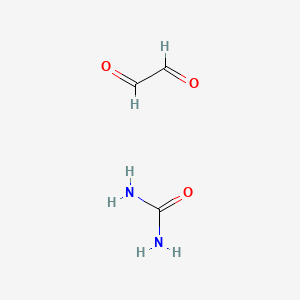
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B14153710.png)
![4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B14153711.png)
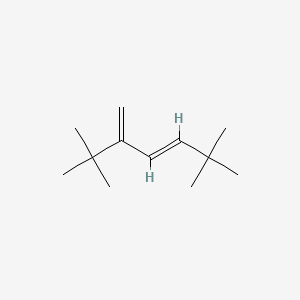
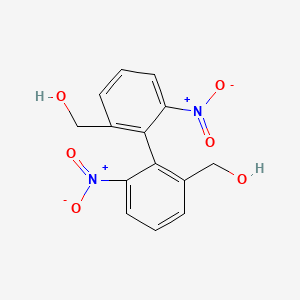

![4-[(4-Nitrobenzoyl)amino]butanoic acid](/img/structure/B14153750.png)
![3-[(Pyridin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B14153752.png)
![N-[(2-methylphenyl)methyl]quinoline-2-carboxamide](/img/structure/B14153756.png)
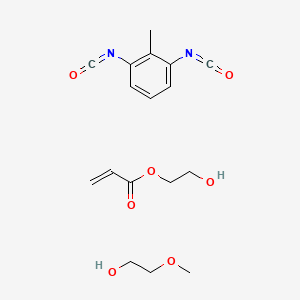

![(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14153798.png)
